1,3-Benzothiazole-2-carboxylic acid hydrate
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Overview
Description
1,3-Benzothiazole-2-carboxylic acid hydrate is a chemical compound with the CAS Number: 1269062-26-1 . It has a molecular weight of 198.22 and its IUPAC name is 1H-1lambda3-benzo[d]thiazole-2-carboxylic acid hydrate . The compound is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4,12H,(H,10,11);1H2 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 198.22 , and its linear formula is C8H5NO2S.H2O .Scientific Research Applications
Therapeutic Potential and Chemotherapeutic Applications
Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, with significant potential as chemotherapeutic agents. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Importantly, the structural simplicity and versatility of the benzothiazole nucleus make it a valuable scaffold in drug discovery, particularly in the development of antitumor agents. Studies have highlighted the importance of the 2-arylbenzothiazole moiety, which is currently under development for cancer treatment, underscoring the growing significance of benzothiazole in medicinal chemistry (Kamal et al., 2015).
Variability in Chemistry and Properties
The chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These studies emphasize the preparation procedures, properties, and the diverse biological and electrochemical activities of these compounds, pointing to areas of potential interest for further investigation (Boča et al., 2011).
Pharmacological Activities
Benzothiazole derivatives are celebrated for their wide array of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of the benzothiazole scaffold, with less toxic effects and enhanced activities upon derivatization, positions it as a crucial moiety in the realm of medicinal chemistry. These activities are largely attributed to structural modifications, particularly at the C-2 carbon atom and C-6 of the benzothiazole ring (Bhat & Belagali, 2020).
Recent Advances in Antitumor Applications
Recent advancements in the structural modifications of benzothiazole derivatives have led to the development of new antitumor agents. These developments underscore the promising biological profile and synthetic accessibility of benzothiazole and its conjugates as potential chemotherapeutics. There's a focus on heterocyclic derivatives bearing the benzothiazole moiety for in vitro and in vivo screening, structure–activity relationships (SAR), and their pharmacokinetics and clinical uses, highlighting the need for further development and characterization for safe clinical usage in cancer therapy (Ahmed et al., 2012).
Synthesis and Evaluation as Antioxidant and Anti-inflammatory Agents
Research into the synthesis of benzofused thiazole derivatives has been directed towards creating alternative antioxidant and anti-inflammatory agents. These studies reveal the potential of benzothiazole derivatives in in vitro antioxidant and anti-inflammatory activities, providing a promising template for the development of new therapeutic agents (Raut et al., 2020).
Safety and Hazards
The safety data sheet (SDS) for 1,3-Benzothiazole-2-carboxylic acid hydrate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
1,3-Benzothiazole-2-carboxylic acid hydrate is a benzothiazole derivative. Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several targets . These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes and proteins, thereby disrupting the normal functioning of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis
Result of Action
The result of the action of this compound would be the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This could potentially lead to the death of the bacterial cells, although the exact cellular effects require further investigation.
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVDFIOWLQMNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-04-6 |
Source
|
Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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